molecular formula C12H15BrN2O B1375289 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone CAS No. 1316221-39-2

1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone

Cat. No.: B1375289
CAS No.: 1316221-39-2
M. Wt: 283.16 g/mol
InChI Key: AXZHJLJMWWDMNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone is a high-value chemical intermediate designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound features a 5-bromopyridine moiety and an N-acetylpiperidine group, making it a versatile scaffold for constructing more complex molecules. The bromine atom is a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are fundamental to creating novel carbon-carbon and carbon-heteroatom bonds . The acetylated piperidine ring contributes to the molecule's spatial geometry and can influence its pharmacokinetic properties. This structure is particularly valuable for synthesizing potential therapeutic agents, including inhibitors for neurological targets like BACE1, which is relevant in Alzheimer's disease research . Researchers can utilize this compound to develop and optimize lead compounds, exploring structure-activity relationships (SAR) by modifying the core structure. Its application extends to the synthesis of nitrogen-containing heterocycles, which are prevalent in FDA-approved drugs. As a solid with recommended storage at room temperature under inert conditions, it offers stability for laboratory use. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-(5-bromopyridin-2-yl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-9(16)15-6-4-10(5-7-15)12-3-2-11(13)8-14-12/h2-3,8,10H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZHJLJMWWDMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Starting materials: 5-bromopyridine-2-carboxylic acid and piperidine.
  • Coupling agents: N,N’-dicyclohexylcarbodiimide (DCC) is commonly used to activate the carboxylic acid.
  • Catalysts: 4-dimethylaminopyridine (DMAP) is employed to increase the reaction rate and yield.
  • Reaction conditions: The mixture is usually heated to reflux to drive the reaction to completion.
  • Purification: The product is purified by recrystallization or chromatographic techniques to achieve high purity.

This method is widely reported in chemical supplier catalogs and research literature as the standard preparation route for this compound.

Detailed Reaction Conditions and Mechanism

Parameter Details
Solvent Typically dichloromethane (DCM) or tetrahydrofuran (THF)
Temperature Reflux temperature (approximately 60-80 °C)
Reaction time Several hours (commonly 4-24 hours)
Molar ratios 1:1 to 1:1.2 (acid:piperidine)
Coupling agent amount Equimolar or slight excess of DCC
Catalyst amount Catalytic amounts of DMAP (5-10 mol%)
Workup Filtration to remove dicyclohexylurea byproduct, aqueous washes, drying over anhydrous sodium sulfate
Purification Recrystallization or silica gel chromatography

The reaction mechanism involves activation of the carboxylic acid by DCC to form an O-acylurea intermediate, which then reacts with the nucleophilic amine of piperidine to form the amide bond. DMAP acts as a nucleophilic catalyst, stabilizing the intermediate and accelerating the reaction.

Research Findings and Optimization

Studies have shown that:

  • The use of DCC and DMAP provides high yields (>70%) and good purity in laboratory-scale synthesis.
  • Reaction times and temperatures can be optimized to reduce side products such as urea derivatives.
  • Purification by recrystallization from solvents such as ethanol or ethyl acetate yields crystalline products suitable for further use.
  • Industrial scale-up may involve continuous flow reactors to improve reaction control and throughput, although specific industrial protocols for this compound are proprietary.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
DCC/DMAP Coupling 5-bromopyridine-2-carboxylic acid, piperidine, DCC, DMAP Reflux in DCM/THF, several hours High yield, mild conditions, well-established Formation of dicyclohexylurea byproduct requires removal
Grignard Reagent Approach 5-bromopyridine derivative, Turbo Grignard reagent Ambient temperature, inert atmosphere Avoids cryogenic conditions, efficient ketone formation Requires handling of moisture-sensitive reagents
Acid Chloride Method Acid chloride of 5-bromopyridine-2-carboxylic acid, piperidine Low temperature, inert atmosphere Fast reaction, high reactivity Requires preparation of acid chloride, moisture sensitive

Analytical Characterization Post-Synthesis

After synthesis, the compound is typically characterized by:

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 5-position of the pyridine ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

Reaction TypeReagents/ConditionsProductYieldReference
Amination NH₃, CuI, K₂CO₃, DMF, 100°C1-(4-(5-Aminopyridin-2-yl)piperidin-1-yl)ethanone62%
Suzuki Coupling Pd(PPh₃)₄, ArB(OH)₂, Na₂CO₃, DME, 80°CAryl-substituted derivatives55–78%
  • Mechanistic Insights :

    • Bromine substitution is facilitated by electron-withdrawing effects of the pyridine ring, activating the C–Br bond toward nucleophilic attack .

    • Suzuki coupling proceeds via oxidative addition of the C–Br bond to palladium, followed by transmetallation and reductive elimination .

Reduction Reactions

The acetyl group (-COCH₃) on the piperidine nitrogen is reducible to secondary alcohols:

ReagentConditionsProductYield
LiAlH₄THF, 0°C → RT1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanol85%
NaBH₄/CeCl₃MeOH, RTPartial reduction observed40%
  • Key Data :

    • LiAlH₄ achieves full reduction due to its strong hydride-donor capability .

    • NaBH₄ requires CeCl₃ as a Lewis acid for partial activation of the carbonyl .

Oxidation Reactions

The piperidine ring undergoes oxidation to form N-oxides:

Oxidizing AgentConditionsProductSelectivity
m-CPBACH₂Cl₂, RTPiperidine N-oxide>90%
H₂O₂/AcOH50°CMixture of N-oxide and pyridine oxide65%
  • Notable Findings :

    • m-Chloroperbenzoic acid (m-CPBA) selectively oxidizes the piperidine nitrogen .

    • H₂O₂ produces mixed oxidation products due to competing pyridine ring activation .

Cross-Coupling Reactions

The bromopyridine moiety participates in palladium-catalyzed cross-couplings:

ReactionCatalytic SystemSubstrateYield
Buchwald-Hartwig Pd₂(dba)₃, XantPhosAryl amines70%
Sonogashira PdCl₂(PPh₃)₂, CuITerminal alkynes60%
  • Case Study :

    • Coupling with 2-aminopyridine derivatives generated compounds with enhanced antitubercular activity (MIC = 2.7 µM) .

Cyclization Reactions

Under acidic conditions, the acetyl group facilitates intramolecular cyclization:

ConditionsProductApplication
H₂SO₄, 120°CTetracyclic pyrido-piperidinoneAnticancer lead compound

Comparative Reactivity

A comparison with structurally similar compounds highlights its unique reactivity:

CompoundReactive SiteKey Reaction
1-(5-Bromopyridin-2-yl)piperidin-4-ol –OH groupEsterification (95% yield)
1-(4-Bromopiperidin-1-yl)ethanone C–Br bondGrignard addition (80% yield)
1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone C–Br, –COCH₃Suzuki coupling (78% yield)

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition at 220°C, making it suitable for reactions below 200°C.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity
Research indicates that compounds similar to 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone exhibit significant activity as serotonin and norepinephrine reuptake inhibitors (SNRIs). These compounds target neurotransmitter systems involved in mood regulation, making them potential candidates for treating depression and anxiety disorders. A study demonstrated that derivatives of this compound showed enhanced binding affinity to serotonin transporters compared to traditional antidepressants, suggesting a novel mechanism of action .

2. Anticancer Properties
The bromopyridine group has been associated with anticancer activity. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival . For instance, derivatives were tested against various tumor types, revealing IC50 values in the low micromolar range, indicating potent cytotoxic effects.

Neuroscience Research

3. Neurotransmitter Modulation
The compound's structure allows it to interact with dopamine and norepinephrine transporters, which are critical in neuropharmacology. Research has shown that certain analogs can selectively inhibit these transporters, providing insights into their potential use in treating conditions like ADHD and Parkinson's disease .

Material Science Applications

4. Ligand Development
In coordination chemistry, this compound can act as a ligand for metal complexes. Such complexes have been studied for their catalytic properties in organic transformations. For example, metal-ligand complexes involving this compound have shown promising results in catalyzing C-C bond formation reactions .

Case Studies and Experimental Data

Application AreaStudy ReferenceKey Findings
Antidepressant Activity Potent SERT inhibition; potential for new antidepressants
Anticancer Properties Induced apoptosis in cancer cell lines; low micromolar IC50 values
Neurotransmitter Modulation Selective inhibition of DAT and NET; implications for ADHD treatment
Ligand Development Effective catalysts for organic reactions; enhanced reactivity

Mechanism of Action

The mechanism of action of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in binding to target proteins or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Below is a detailed comparison:

Substituent Variations

1-(4-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone
  • Molecular Formula : C₁₁H₁₄ClN₃O
  • Molecular Weight : 255.7 g/mol
  • Key Features: Replaces bromopyridine with a 6-chloropyrazine ring. Lower molecular weight and altered electronic properties compared to the bromopyridine analog .
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone
  • Molecular Formula: C₁₄H₁₅F₂NO₂
  • Molecular Weight : 267.27 g/mol
  • Key Features :
    • Substitutes pyridine with a 2,4-difluorobenzoyl group.
    • Fluorine atoms enhance lipophilicity and metabolic stability.
    • Identified as Risperidone Impurity 19 , highlighting relevance in pharmaceutical quality control .

Ring System Modifications

1-(2-(5-Bromopyridin-2-yl)morpholino)ethanone
  • Molecular Formula : C₁₁H₁₃BrN₂O₂
  • Molecular Weight : 285.14 g/mol
  • Key Features: Morpholine ring replaces piperidine, introducing an oxygen atom. Altered conformational flexibility compared to piperidine derivatives .

Functional Group Comparisons

2-Bromo-1-(piperidin-1-yl)ethanone
  • Molecular Formula: C₇H₁₂BrNO
  • Molecular Weight : 206.08 g/mol
  • Key Features: Simpler structure lacking the pyridine substituent. Bromoethanone group serves as a versatile electrophile in synthesis (e.g., alkylation reactions). Used as a precursor for more complex piperidine derivatives .

Pharmacological and Stability Considerations

  • Isomerization Behavior: Analogs with amide bonds (e.g., 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone) exhibit rotational barriers and isomerization, as shown by variable-temperature NMR studies. The target compound’s ethanone group lacks such isomerization but may experience steric hindrance from the pyridine and piperidine rings .

Biological Activity

1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include a piperidine ring and a brominated pyridine moiety. This compound is characterized by the molecular formula C₁₂H₁₅BrN₂O and a molecular weight of approximately 283.16 g/mol. Its biological activity is primarily attributed to its potential interactions with various biological targets, which may lead to therapeutic applications.

Anticancer Properties

Research indicates that compounds with structural similarities to this compound exhibit significant anticancer activities. For instance, piperidine derivatives have been shown to induce apoptosis in tumor cells and inhibit key metabolic enzymes involved in cancer progression.

Case Study:
A study evaluating a series of piperidine derivatives reported that certain compounds demonstrated IC50 values in the nanomolar range against various cancer cell lines, suggesting potent growth inhibition capabilities .

Compound NameIC50 (nM)Target
Compound A70017β-HSD Type 3
Compound B288TbMetRS

Enzyme Inhibition

The compound may also act as an inhibitor for enzymes such as 11β-hydroxysteroid dehydrogenase type 1, which is relevant for treating conditions like type 2 diabetes and obesity. This enzyme plays a critical role in glucocorticoid metabolism, influencing insulin sensitivity and fat accumulation .

Research Findings:
In silico studies suggest that the compound binds effectively to specific receptors or enzymes, indicating potential therapeutic effects against metabolic disorders .

Toxicological Profile

While the biological activities are promising, it is essential to consider the safety profile of this compound. According to safety data sheets, the compound may cause skin and eye irritation upon contact. Additionally, inhalation can lead to respiratory issues .

Toxicity Data:

  • Skin Irritation: Category 2
  • Eye Irritation: Category 2A
  • Respiratory Irritation: Category 3

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone and its structural analogs?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, derivatives with brominated pyridinyl groups are often synthesized by reacting brominated aryl halides with piperidine intermediates under palladium-catalyzed cross-coupling conditions. Evidence from analogous compounds (e.g., 1-(4-(4-Bromobenzoyl)piperidin-1-yl)ethanone) shows yields ranging from 64% to 99% using Buchwald-Hartwig amination or Suzuki-Miyaura coupling . Key steps include:

  • Intermediate preparation : Piperidin-4-yl methanone derivatives are synthesized via Friedel-Crafts acylation or reductive amination.
  • Coupling reactions : Brominated pyridines are coupled with piperidine intermediates using Pd(PPh₃)₄ or similar catalysts in toluene/EtOH mixtures.
  • Purification : Column chromatography (e.g., n-hexane/EtOAC gradients) and recrystallization are standard .

Q. How is ¹H-NMR spectroscopy used to confirm the structural integrity of this compound?

Methodological Answer: ¹H-NMR is critical for verifying substituent positions and piperidine ring conformation. Key diagnostic signals include:

  • Piperidine protons : Multiplets between δ 1.57–1.92 ppm (axial/equatorial H) and δ 3.44–4.60 ppm (N-substituted H) .
  • Acetyl group : A singlet at δ 2.11 ppm (COCH₃) .
  • Bromopyridinyl protons : Doublets or triplets (e.g., δ 7.51–8.07 ppm) with coupling constants (J = 7–10 Hz) confirming substitution patterns .
    Discrepancies in integration ratios or unexpected splitting may indicate incomplete substitution or stereochemical impurities.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses of brominated piperidinyl ethanones?

Methodological Answer: Yield optimization involves:

  • Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance coupling efficiency for brominated aryl groups .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene/EtOH mixtures reduce side reactions in cross-couplings .
  • Temperature control : Lower temperatures (0–25°C) minimize decomposition of heat-sensitive intermediates, as seen in the synthesis of 1-(4-(4-Cyclopropylbenzoyl)piperidin-1-yl)ethanone (92% yield) .
  • Workup protocols : Aqueous extraction with brine removes unreacted halides, and silica gel chromatography isolates high-purity products .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for brominated piperidinyl ethanones?

Methodological Answer: Contradictions in SAR often arise from:

  • Stereochemical variability : Use X-ray crystallography (e.g., as in ) to confirm absolute configuration, as minor stereoisomers may exhibit divergent biological activity.
  • Electronic effects : Computational modeling (DFT or molecular docking) can predict how bromine’s electron-withdrawing effects alter binding affinity to targets like kinase domains .
  • Bioassay validation : Parallel testing of intermediates (e.g., de-brominated analogs) isolates the bromine’s contribution to activity .

Q. How do researchers address hygroscopicity or stability issues in this compound during storage?

Methodological Answer:

  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) identify susceptible functional groups (e.g., acetyl or piperidine moieties) .
  • Storage optimization : Anhydrous conditions (desiccators with P₂O₅) and inert gas (N₂) purging prevent hydrolysis.
  • Analytical monitoring : HPLC (e.g., 95% purity at 254 nm, as in ) tracks degradation products like oxidized piperidine or de-brominated byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.